1,2-Dioleoyl-3-linoleoyl-rac-glycerol
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Overview
Description
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol compound that contains oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position . It is found in various seed and vegetable oils, including pumpkin seed, olive, and sesame oils . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (oleic acid and linoleic acid). The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where glycerol and fatty acids are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound. The final product is often stored under specific conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Oxidation: This compound can be oxidized to form peroxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.
Hydrolysis: Hydrolysis of this compound in the presence of water and an acid or base catalyst can break the ester bonds, yielding glycerol and the respective fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Hydrolysis: Water with sulfuric acid or sodium hydroxide as catalysts.
Major Products
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated triacylglycerols.
Hydrolysis: Glycerol, oleic acid, and linoleic acid.
Scientific Research Applications
1,2-Dioleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals due to its emollient and stabilizing properties
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases and other enzymes involved in lipid metabolism, leading to the production of bioactive molecules that participate in various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
- 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
- 1,3-Dipalmitoyl-2-oleoylglycerol
- 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Uniqueness
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of oleic and linoleic acids, which confer distinct physical and chemical properties. This combination allows it to exhibit unique behaviors in terms of oxidation stability, melting point, and interaction with biological membranes compared to other triacylglycerols .
Properties
Molecular Formula |
C57H102O6 |
---|---|
Molecular Weight |
883.4 g/mol |
IUPAC Name |
[(2S)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m1/s1 |
InChI Key |
JTMWOTXEVWLTTO-VYOWPWJFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
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